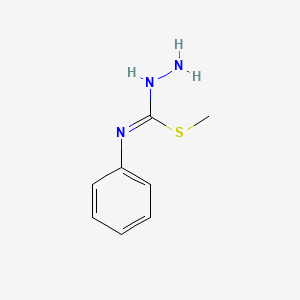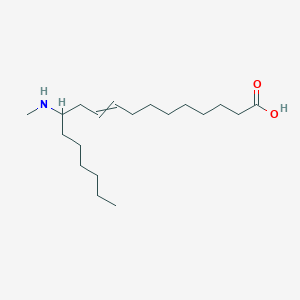
12-(Methylamino)octadec-9-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-(Methylamino)octadec-9-enoic acid is a compound that belongs to the class of fatty acids It is characterized by the presence of a methylamino group attached to the 12th carbon of an octadec-9-enoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 12-(methylamino)octadec-9-enoic acid can be achieved through several methods. One common approach involves the macrolactonization of 12R-hydroxyoctadec-9Z-enoic acid. This process can be carried out using various catalysts and reagents, such as imidazole salts, NaH-promoted reactions, and lipase-catalyzed reactions . Another method involves the esterification of ricinoleic acid with maleic or succinic anhydride, followed by further chemical modifications .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. Additionally, biotechnological approaches, such as the use of monooxygenase enzymes, can be employed to produce this compound from renewable resources like vegetable oils .
Analyse Des Réactions Chimiques
Types of Reactions
12-(Methylamino)octadec-9-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can be used to modify the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols and amines, and substituted fatty acid derivatives. These products can have diverse applications in different fields.
Applications De Recherche Scientifique
12-(Methylamino)octadec-9-enoic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 12-(methylamino)octadec-9-enoic acid involves its interaction with specific molecular targets and pathways. For example, it can modulate the activity of enzymes involved in fatty acid metabolism and cell signaling pathways. Additionally, its anti-inflammatory and anti-cancer effects are thought to be mediated through the suppression of inflammatory mediators and the stimulation of tumor suppressor genes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oleic Acid (9-Octadecenoic acid): A monounsaturated fatty acid with a similar structure but lacking the methylamino group.
Ricinoleic Acid (12-Hydroxy-9-cis-octadecenoic acid): Contains a hydroxyl group instead of a methylamino group.
Elaidic Acid (trans-9-Octadecenoic acid): A trans isomer of oleic acid with different physical properties.
Uniqueness
12-(Methylamino)octadec-9-enoic acid is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s reactivity and interaction with biological targets, making it valuable for various applications.
Propriétés
Numéro CAS |
112564-64-4 |
|---|---|
Formule moléculaire |
C19H37NO2 |
Poids moléculaire |
311.5 g/mol |
Nom IUPAC |
12-(methylamino)octadec-9-enoic acid |
InChI |
InChI=1S/C19H37NO2/c1-3-4-5-12-15-18(20-2)16-13-10-8-6-7-9-11-14-17-19(21)22/h10,13,18,20H,3-9,11-12,14-17H2,1-2H3,(H,21,22) |
Clé InChI |
MFDIBBZSUSJYAD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CC=CCCCCCCCC(=O)O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-([2,2'-Bithiophen]-5-yl)-N-methylacetamide](/img/structure/B14309696.png)
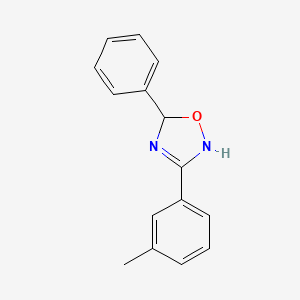
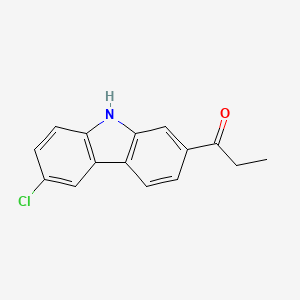
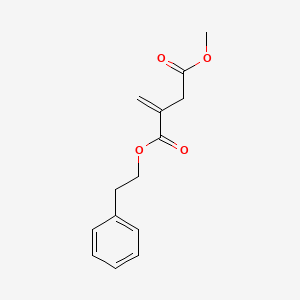

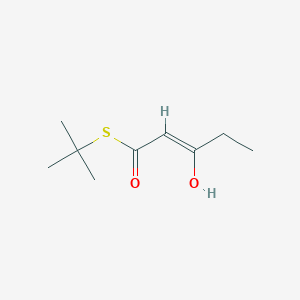
![Phosphine, (diiodomethylene)[2,4,6-tris(1,1-dimethylethyl)phenyl]-](/img/structure/B14309717.png)

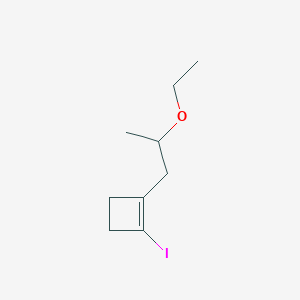
![[6-(3,4,5-Trimethoxybenzoyl)-2H-1,3-benzodioxol-5-yl]acetic acid](/img/structure/B14309732.png)
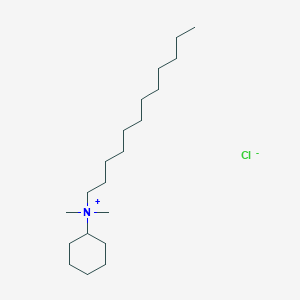
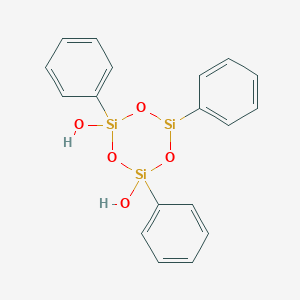
-lambda~5~-phosphane](/img/structure/B14309753.png)
